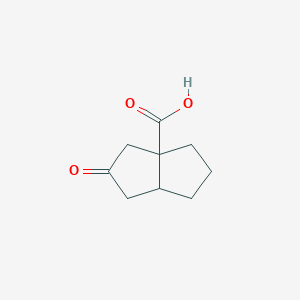

2-Oxooctahydropentalene-3A-carboxylic acid

CAS No.:

Cat. No.: VC16517394

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12O3 |

|---|---|

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylic acid |

| Standard InChI | InChI=1S/C9H12O3/c10-7-4-6-2-1-3-9(6,5-7)8(11)12/h6H,1-5H2,(H,11,12) |

| Standard InChI Key | ODHAOFSDMDOEGL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2CC(=O)CC2(C1)C(=O)O |

Introduction

2-Oxooctahydropentalene-3A-carboxylic acid is a complex organic compound with a unique bicyclic structure, featuring both saturated and unsaturated components. Its molecular formula is C9H12O3, and it has a molecular weight of 168.19 g/mol. This compound belongs to a class of molecules known for their diverse biological activities, making them of significant interest in pharmaceutical research.

Synthesis Methods

The synthesis of 2-oxooctahydropentalene-3A-carboxylic acid typically involves the reaction of specific substrates under controlled conditions. One effective method includes the activation of ynones with triflic anhydride followed by nucleophilic addition of bis(trimethylsilyl) ketene acetals in anhydrous dichloromethane at low temperatures.

Biological Activity and Potential Applications

While the mechanism of action for the biological activity of 2-oxooctahydropentalene-3A-carboxylic acid is not fully elucidated, it may involve interactions with specific biological targets such as enzymes or receptors. The presence of both the carboxylic acid and oxo groups suggests potential for hydrogen bonding and ionic interactions, which are critical for binding affinity in biological systems.

Related compounds, such as octahydropentalene derivatives, have been explored as chemokine receptor antagonists, indicating potential therapeutic applications in treating conditions associated with inflammation and immune responses .

Analytical Techniques

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide further insights into the physical and chemical properties of 2-oxooctahydropentalene-3A-carboxylic acid.

Research Findings and Future Directions

Research continues to explore the potential applications of 2-oxooctahydropentalene-3A-carboxylic acid in drug discovery, particularly in developing compounds that target specific diseases or biological pathways. The compound's unique structure and potential biological activities make it an interesting candidate for further investigation in medicinal chemistry.

| Application Area | Potential Use |

|---|---|

| Drug Discovery | Targeting specific diseases or pathways |

| Pharmaceutical Research | Exploring diverse biological activities |

| Chemokine Receptor Antagonism | Treating inflammatory and immune-related conditions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume